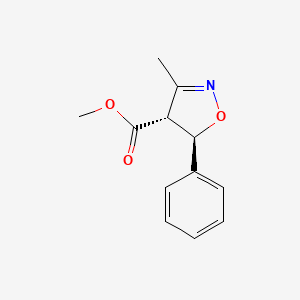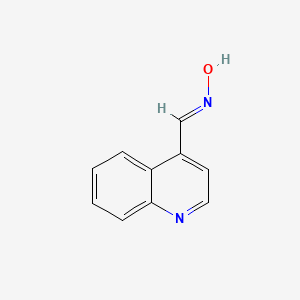
(E)-Quinoline-4-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Quinoline-4-carbaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a quinoline ring system with an oxime functional group at the 4-position. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-Quinoline-4-carbaldehyde oxime can be synthesized through the condensation of quinoline-4-carbaldehyde with hydroxylamine. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime bond. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Quinoline-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Quinoline-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-Quinoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Quinoline-4-carboxylic acid: Contains a carboxyl group instead of an oxime, leading to different reactivity and applications.
Quinoline-4-amine:
Uniqueness: (E)-Quinoline-4-carbaldehyde oxime stands out due to its oxime functional group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(NE)-N-(quinolin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7+ |
InChI-Schlüssel |
ALQUTEKNDPODSS-KPKJPENVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
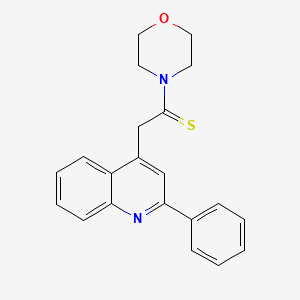
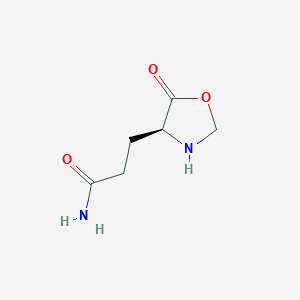
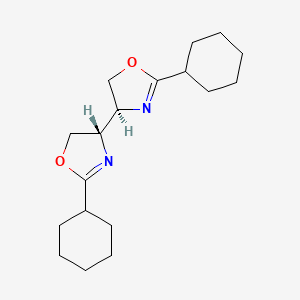
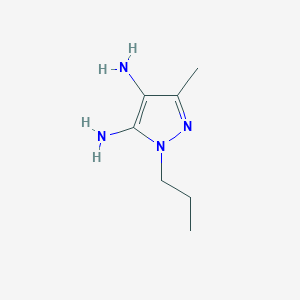
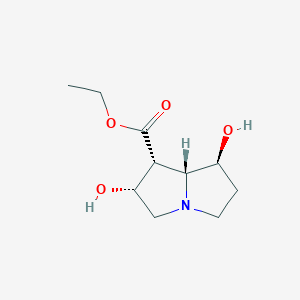
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
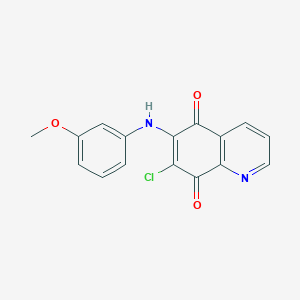

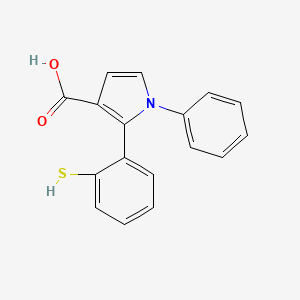
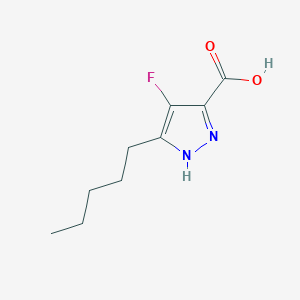
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
